![molecular formula C18H17N3O6S B2697527 2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-99-7](/img/structure/B2697527.png)
2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
“2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often starts from a benzoic acid or its derivatives and amine derivatives . The specific synthesis process for “2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” includes a 1,3,4-oxadiazole ring, which is a type of oxadiazole. There are four known isomers of oxadiazole: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Scientific Research Applications
Crystal Structure and Biological Studies
Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has revealed insights into their crystal structures, Hirshfeld surface analyses, and biological activities. These compounds demonstrate significant antibacterial and antioxidant activities, indicating potential for medical and pharmacological applications. Their crystal structures have been elucidated through spectral studies and X-ray diffraction methods, providing a basis for understanding the interaction mechanisms and designing more effective derivatives (Subbulakshmi N. Karanth et al., 2019).
Anticancer Activity
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized, demonstrating moderate to excellent anticancer activities against several cancer cell lines. This suggests the potential of such compounds in cancer therapy, highlighting the importance of the oxadiazole moiety in the development of novel anticancer agents (B. Ravinaik et al., 2021).
Chemical Synthesis and Modification
Studies on the synthesis of related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrate the chemical versatility and potential for modification of the oxadiazole moiety. This opens avenues for the development of novel compounds with enhanced properties for various applications, including drug development and material science (W. M. Owton et al., 1995).
Fluorescence Tagging for High-Performance Liquid Chromatography
The development of fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography showcases the application of oxadiazole derivatives in analytical chemistry. This allows for the sensitive and selective detection of carboxylic acids, indicating the role of such compounds in enhancing analytical methodologies (T. Toyo’oka et al., 1991).
Polymeric Materials Development
Research into aromatic polyamides with pendent acetoxybenzamide groups demonstrates the application of oxadiazole-containing compounds in material science. These polymers show good thermal stability and solubility, making them suitable for the creation of thin, flexible films with potential applications in electronics and protective coatings (I. Sava et al., 2003).
properties
IUPAC Name |
2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-12-7-8-14(15(10-12)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-13(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPHKTWIYETRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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